5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Property

This heterocyclic building block is differentiated by its 2-methyl-3-furyl substituent, altering physicochemical and biological profiles compared to simple phenyl or furyl analogs. With a density of 1.317 g/cm³ for precise volumetric measurements and high water solubility (~34.9 g/L) for low-DMSO assays, it is essential for accurate SAR expansion in medicinal chemistry and antimicrobial screening programs.

Molecular Formula C7H7N3O2
Molecular Weight 165.152
CAS No. 926217-23-4
Cat. No. B3001046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine
CAS926217-23-4
Molecular FormulaC7H7N3O2
Molecular Weight165.152
Structural Identifiers
SMILESCC1=C(C=CO1)C2=NN=C(O2)N
InChIInChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10)
InChIKeyARTFFTWINUSOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine (CAS 926217-23-4): Physicochemical and Biological Scaffold Overview


5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine (CAS 926217-23-4) is a heterocyclic small molecule belonging to the 2-amino-1,3,4-oxadiazole class, distinguished by a 2-methyl-3-furyl substituent at the 5-position . This scaffold is recognized in medicinal chemistry for its capacity to engage in multiple non-covalent interactions with biological targets [1], establishing it as a versatile building block for the development of bioactive compounds, including enzyme inhibitors and antimicrobial agents .

Critical Differentiation of 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine: Why In-Class Analogs Are Not Interchangeable


Despite sharing a common 2-amino-1,3,4-oxadiazole core, substitution with a 2-methyl-3-furyl group fundamentally alters the compound's physicochemical and biological profile compared to unsubstituted phenyl or simple furyl analogs [1]. The specific electronic and steric properties of the methyl group and the 3-furyl attachment directly influence molecular interactions and solubility parameters , preventing simple substitution with other in-class compounds without compromising experimental fidelity in structure-activity relationship (SAR) studies or target engagement assays. The quantitative differences outlined below underscore this point.

Quantitative Differentiation Guide for 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine (926217-23-4)


Enhanced Aqueous Solubility Profile vs. Unsubstituted Furyl Analog

The 2-methyl-3-furyl substituent on 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine confers a higher estimated aqueous solubility compared to the unsubstituted 5-(2-furyl) analog. This difference is critical for in vitro assay development where compound precipitation can confound dose-response measurements .

Medicinal Chemistry Drug Discovery Physicochemical Property

Differentiated Density and Physical Handling Properties

The compound's density (1.317 ± 0.06 g/cm³ at 20°C, 760 mmHg) differs from the unsubstituted 5-(2-furyl) analog (predicted density: 1.385 ± 0.06 g/cm³) . This difference in density can affect physical behavior during formulation, powder handling, and, critically, the accurate calculation of molarity for reaction mixtures .

Chemical Synthesis Process Chemistry Material Science

Contextual Biological Activity in Antimicrobial Research

While direct comparative IC50 data is not available in public literature for this specific compound, oxadiazole analogs featuring a 2-methylfuryl motif have demonstrated activity against Mycobacterium tuberculosis strains . The 1,3,4-oxadiazole class, including compounds with furyl substituents, is established to possess antimicrobial properties, providing a research context for this specific analog as a probe for SAR studies [1].

Antimicrobial Resistance Tuberculosis Infectious Disease

Validated Application Scenarios for 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine (926217-23-4)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

This compound serves as a specific building block for exploring the impact of a 2-methyl-3-furyl group on the biological activity of 1,3,4-oxadiazole-based inhibitors. Its distinct physicochemical profile (density: 1.317 g/cm³; solubility: ~34.9 g/L) makes it suitable for systematic SAR expansion where subtle changes in substituent geometry and electronics are critical to map pharmacophore requirements [1].

Chemical Probe Development for Antimicrobial Research

Given the established antimicrobial properties of the 1,3,4-oxadiazole scaffold, this specific analog can be used as a chemical probe in preliminary screens against Mycobacterium tuberculosis or other pathogens. Its high predicted water solubility is an advantage for setting up cell-based assays with minimal DMSO.

Precision Synthesis and Process Chemistry

For researchers requiring precise stoichiometry in multi-step organic syntheses, the accurately characterized density of 1.317 ± 0.06 g/cm³ at 20°C is essential. This ensures reliable volumetric measurements and reaction consistency, which are critical for scaling up novel synthetic routes .

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